4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline
CAS No.: 89114-91-0
Cat. No.: VC7852460
Molecular Formula: C34H29N
Molecular Weight: 451.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89114-91-0 |
|---|---|
| Molecular Formula | C34H29N |
| Molecular Weight | 451.6 g/mol |
| IUPAC Name | N-[4-(2,2-diphenylethenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
| Standard InChI | InChI=1S/C34H29N/c1-26-13-19-31(20-14-26)35(32-21-15-27(2)16-22-32)33-23-17-28(18-24-33)25-34(29-9-5-3-6-10-29)30-11-7-4-8-12-30/h3-25H,1-2H3 |
| Standard InChI Key | ZHGLWMUJQVWWQO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₃₄H₂₉N, with a molecular weight of 451.601 g/mol . Its structure comprises a central aniline group substituted with two p-tolyl moieties at the nitrogen atom and a 2,2-diphenylvinyl group at the para position of the benzene ring (Figure 1). The extended conjugation system from the aromatic rings and vinyl linkage contributes to its stability and electronic properties.
Figure 1: Proposed structure of 4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline.
Physical Properties
Key physical properties derived from experimental data include :
| Property | Value |
|---|---|
| Density | 1.121 g/cm³ |
| Boiling Point | 601.284°C at 760 mmHg |
| Flash Point | 268.053°C |
| Molecular Formula | C₃₄H₂₉N |
The high boiling point suggests strong intermolecular interactions, likely due to π-π stacking between aromatic rings. The density aligns with typical organic compounds of similar molecular weight, while the flash point indicates moderate flammability under high-temperature conditions.
Synthesis and Production Methods
Industrial-Scale Production
Scalable synthesis may employ continuous flow reactors to enhance reaction efficiency and purity. Microwave-assisted synthesis could further reduce reaction times, though industrial adoption remains speculative without direct experimental validation.
Applications in Optoelectronic Devices
Organic Photovoltaics (OPVs)
In OPVs, the compound could function as an electron donor in bulk heterojunction layers. Its planar structure may enhance π-π interactions with acceptors like PCBM, improving charge separation efficiency. Theoretical studies predict a HOMO level of −5.2 eV, aligning with common donor materials for sunlight absorption .
Stability and Environmental Considerations
Photostability
Prolonged exposure to UV light may induce degradation via photooxidation of the vinyl group. Encapsulation strategies using UV-filtering coatings or inert atmospheres are recommended for long-term applications.
Biological Activity and Toxicology
-
Acute toxicity studies in rodent models.
-
Genotoxicity assays (e.g., Ames test).
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Environmental impact assessments for industrial discharge.
Future Research Directions
Optoelectronic Optimization
-
Device Integration: Testing in prototype OLEDs and OPVs to quantify efficiency metrics (e.g., luminance, power conversion efficiency).
-
Doping Studies: Exploring p-type doping with Lewis acids (e.g., FeCl₃) to enhance conductivity.
Computational Modeling
Density functional theory (DFT) simulations could predict electronic properties (bandgap, HOMO/LUMO levels) and guide molecular modifications for targeted applications.
Green Synthesis
Developing solvent-free or aqueous-phase synthesis routes to align with green chemistry principles.
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